Receptor Binding Selectivity: DPDPE TFA vs. μ and κ Opioid Receptors
DPDPE TFA demonstrates a marked selectivity for the δ-opioid receptor (DOR) over μ- and κ-opioid receptors (MOR and KOR). In rat brain homogenates, its binding affinity (Ki) for DOR is 2.7 nM, which is substantially lower (i.e., more potent) than its affinity for MOR (Ki = 713 nM) and KOR (Ki > 1,500 nM) . This translates to a >250-fold selectivity for DOR over the other subtypes, a critical differentiator from less selective opioid peptides [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | δ-opioid receptor (DOR) Ki = 2.7 nM |
| Comparator Or Baseline | μ-opioid receptor (MOR) Ki = 713 nM; κ-opioid receptor (KOR) Ki > 1,500 nM |
| Quantified Difference | >250-fold selectivity for DOR over MOR and KOR |
| Conditions | Rat brain homogenate binding assay |
Why This Matters
This high selectivity is essential for experiments designed to isolate and study DOR-specific signaling pathways, eliminating confounding effects from MOR or KOR activation that are common with less selective tools like DADLE.
- [1] GlpBio. (n.d.). DPDPE (trifluoroacetate salt) Datasheet. View Source
